3-Chloro-5-fluorobenzonitrile
Overview
Description
3-Chloro-5-fluorobenzonitrile: is an organic compound with the molecular formula C7H3ClFN . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 3-Chloro-5-fluorobenzonitrile involves the reaction of 3-chloro-5-fluorobenzoyl chloride with an appropriate nitrile source. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In industrial settings, this compound can be produced by the halogen exchange reaction of 3-chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is conducted at elevated temperatures to facilitate the exchange of the chlorine atom with a fluorine atom .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-fluorobenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring. Common nucleophiles include amines and thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 3-chloro-5-fluoroaniline.
Oxidation: Formation of 3-chloro-5-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluorobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, which are crucial in the development of drugs for various therapeutic areas, including anti-inflammatory and anticancer agents.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients for crop protection .
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzonitrile depends on its application. In pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active drug molecules. The molecular targets and pathways involved are specific to the final drug product synthesized from this intermediate .
Comparison with Similar Compounds
3-Chlorobenzonitrile: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
5-Fluorobenzonitrile: Lacks the chlorine substituent, affecting its reactivity and chemical properties.
3-Chloro-4-fluorobenzonitrile: Has a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 3-Chloro-5-fluorobenzonitrile is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which influence its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLRWNRBOLRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370531 | |
Record name | 3-Chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-73-5 | |
Record name | 3-Chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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